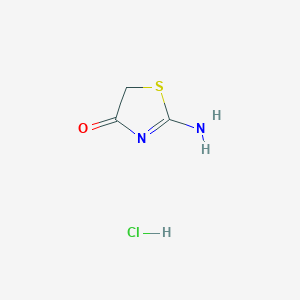

Chlorhydrate de 2-aminothiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminothiazol-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of aminothiazoles. These compounds are known for their significant medicinal properties and are used as starting materials for the synthesis of various heterocyclic analogues with promising therapeutic roles. The compound is characterized by the presence of an amino group attached to a thiazole ring, which imparts

Applications De Recherche Scientifique

Agent antibactérien

Les 2-aminothiazoles, y compris le chlorhydrate de 2-aminothiazol-4(5H)-one, constituent une classe importante de composés médicinaux organiques utilisés comme matière de départ pour la synthèse d'une vaste gamme d'analogues hétérocycliques présentant des rôles thérapeutiques prometteurs en tant qu'agents antibactériens . Ils ont montré un potentiel antibactérien significatif contre Staphylococcus epidermidis Gram-positif et Pseudomonas aeruginosa Gram-négatif .

Agent antifongique

Ces composés se sont également avérés avoir des propriétés antifongiques. Par exemple, le composé 2b a montré un potentiel antifongique maximal contre Candida glabrata . Candida albicans a montré une sensibilité maximale au composé 2a .

Agent anti-VIH

Les 2-aminothiazoles sont également utilisés dans la synthèse de composés ayant des propriétés anti-VIH .

Antioxydant

Ces composés sont utilisés dans la synthèse d'agents antioxydants .

Agent antitumoral

Les 2-aminothiazoles sont utilisés dans la synthèse de composés ayant des propriétés antitumorales .

Agent anthelminthique

Ces composés sont utilisés dans la synthèse d'agents anthelminthiques .

Agent anti-inflammatoire et analgésique

Les 2-aminothiazoles sont utilisés dans la synthèse d'agents anti-inflammatoires et analgésiques .

Recherche et développement

Ce composé est principalement utilisé à des fins de recherche et développement

Mécanisme D'action

Target of Action

The primary target of 2-Aminothiazol-4(5H)-one hydrochloride, also known as 2-Aminothiazolinone hydrochloride, is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial agents .

Mode of Action

2-Aminothiazol-4(5H)-one hydrochloride interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound shows a high binding affinity, particularly when a hydroxyl group is substituted on the benzene ring . This interaction inhibits the activity of the enzyme, disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Result of Action

The result of the action of 2-Aminothiazol-4(5H)-one hydrochloride is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, demonstrating the compound’s antibacterial potential .

Analyse Biochimique

Biochemical Properties

2-Aminothiazol-4(5H)-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .

Cellular Effects

The effects of 2-Aminothiazol-4(5H)-one hydrochloride on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Aminothiazol-4(5H)-one hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 152°C and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

It is known to interact with enzymes or cofactors in the synthesis of certain antibiotic products .

Transport and Distribution

It is soluble in water, alcohols, and diethyl ether , suggesting it may be transported and distributed via these solvents.

Propriétés

Numéro CAS |

2192-06-5 |

|---|---|

Formule moléculaire |

C3H5ClN2OS |

Poids moléculaire |

152.60 g/mol |

Nom IUPAC |

2-imino-1,3-thiazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H |

Clé InChI |

YBDFGIGPQKUYGW-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)N.Cl |

SMILES canonique |

C1C(=O)NC(=N)S1.Cl |

| 2192-06-5 | |

Origine du produit |

United States |

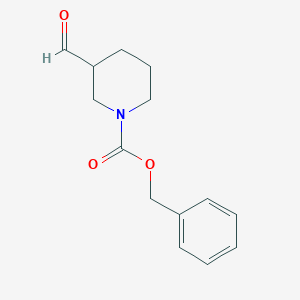

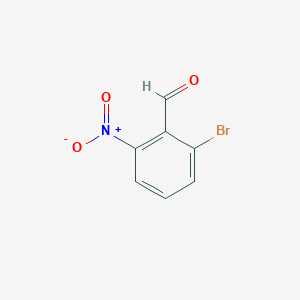

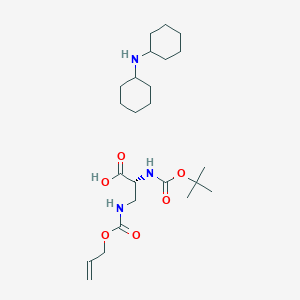

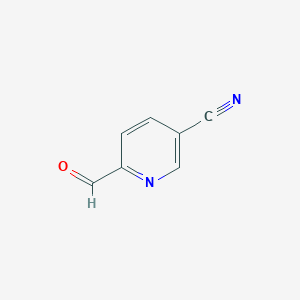

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)